MRI Relaxivity of Ferumoxytol Compared with Other Iron Oxide Nanoparticles and Gadolinium Chelates
At 37 °C and 0.47 T, ferumoxytol exhibits significantly higher longitudinal (r1) and transverse (r2) relaxivities compared with the SPIO ferumoxide and the USPIO ferumoxtran, and notably outperforms most gadolinium‑based contrast agents in T1 relaxation efficiency per unit dose [1][2]. The r1 value of ferumoxytol is approximately 3‑fold higher than that of typical gadolinium chelates, while its r2 is up to 25‑fold greater [2].
| Evidence Dimension | Longitudinal (r1) and transverse (r2) relaxivity (mM⁻¹ s⁻¹) at 37 °C, 0.47 T |
|---|---|
| Target Compound Data | r1 = 38, r2 = 83 |
| Comparator Or Baseline | Ferumoxide (SPIO): r1 = 20.2, r2 = 101; Ferumoxtran (USPIO): r1 = 23.3, r2 = 65; Gadolinium chelates (class‑level): r1 ≈ 5–10 |
| Quantified Difference | Ferumoxytol r1 is 88% higher than ferumoxide and 63% higher than ferumoxtran; ferumoxytol r1 is approximately 3‑fold higher than gadolinium chelate r1 values; ferumoxytol r2 is up to 25‑fold greater than gadolinium r2 |
| Conditions | In vitro relaxometry; 37 °C, 0.47 T (clinical MRI field strength); USPIO classification based on hydrodynamic diameter 28–30 nm |
Why This Matters
Higher relaxivity per unit concentration enables lower contrast agent doses or improved signal-to-noise ratio in vascular and perfusion MRI applications.
- [1] Wang YX. Superparamagnetic iron oxide based MRI contrast agents: Current status of clinical application. Quant Imaging Med Surg. 2011;1(1):35-40. Table 4. View Source
- [2] MRI Questions. Ferumoxytol relaxivity. View Source
